2-Methyloxazolo[4,5-b]pyridine
Overview
Description
2-Methyloxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 . The compound is a white to brown solid and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N2O/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 134.14 and is typically stored at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Scientific Research Applications
Cognitive Disorders Treatment
A novel alpha 7 nicotinic acetylcholine receptor agonist, closely related to 2-Methyloxazolo[4,5-b]pyridine, has been identified as a potential treatment for cognitive deficits associated with psychiatric or neurological conditions like schizophrenia and Alzheimer's disease. This compound shows potent and selective properties, with excellent oral bioavailability and brain penetration, indicating its potential in pharmacotherapy for treating cognitive deficits in schizophrenia (O’Donnell et al., 2010).
Anti-inflammatory and Analgesic Activity
Derivatives of this compound, specifically 2-(substituted phenyl)oxazolo[4,5-b]pyridines, have shown significant anti-inflammatory and analgesic activities. Some of these derivatives offer comparable activity to drugs like phenylbutazone or indomethacin but without causing irritation in the gastrointestinal tract, a common side effect of acidic anti-inflammatory compounds (Clark et al., 1978).
Synthesis of Triheterocyclic Compounds
This compound has been used in synthesizing new oxazolo[4,5-b]pyridines and related compounds. This includes the preparation of 2-heterocyclicalkylthiooxazolo[4,5-b]pyridines, indicating the compound's usefulness in creating structurally diverse heterocyclic compounds (Ghattas & Moustafa, 2000).
Aqueous Medium Synthesis
There's a synthetic protocol for creating 2-aminooxazolo[4,5-b]pyridine derivatives via intramolecular C–O bond coupling using copper iodide as a catalyst in water. This method presents an efficient and environmentally friendly approach to synthesizing these derivatives (Kosurkar et al., 2014).
Anticancer Drug Development
Novel anticancer drugs targeting human DNA topoisomerase enzymes have been developed using 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives. Some of these compounds inhibited human topoisomerase IIα, showing potential as antitumor agents with low toxicity and high activity, a significant area in cancer treatment research (Karatas et al., 2021).
Safety and Hazards
2-Methyloxazolo[4,5-b]pyridine is a hazardous substance. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-methyl-[1,3]oxazolo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-9-7-6(10-5)3-2-4-8-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXHOLCMGDAANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363252 | |
Record name | 2-Methyloxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86467-39-2 | |
Record name | 2-Methyloxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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